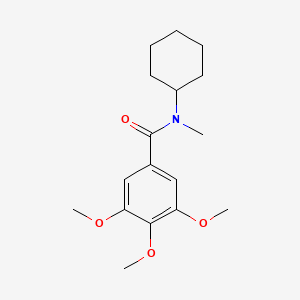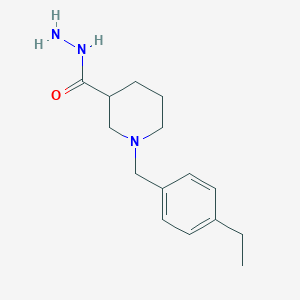![molecular formula C16H22N2O2 B3846513 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole
Übersicht
Beschreibung
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole, also known as A-867744, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool in the study of certain biological processes. This compound is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. In
Wirkmechanismus
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. TRPA1 is activated by a variety of stimuli such as cold temperature, mechanical pressure, and chemical irritants. When TRPA1 is activated, it allows the influx of calcium ions into cells, leading to the release of inflammatory mediators and the generation of pain signals. 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole blocks the activity of TRPA1, thereby reducing the influx of calcium ions and the release of inflammatory mediators.
Biochemical and Physiological Effects:
The blockade of TRPA1 by 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been shown to have various biochemical and physiological effects. For example, 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in response to TRPA1 activation. 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to reduce the hypersensitivity to mechanical and thermal stimuli in animal models of pain. These findings suggest that 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has potential therapeutic applications in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in lab experiments is its selectivity for TRPA1. This allows researchers to specifically investigate the role of TRPA1 in various biological processes without affecting other ion channels or receptors. Additionally, 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has a relatively low toxicity and is well-tolerated in animal models. However, one limitation of using 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole. One area of interest is the role of TRPA1 in the development of chronic pain conditions such as neuropathic pain and fibromyalgia. Another area of interest is the potential therapeutic applications of 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in the treatment of pain and inflammation. Additionally, further studies are needed to investigate the safety and efficacy of 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in animal models and potentially in human clinical trials.
Wissenschaftliche Forschungsanwendungen
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been used as a research tool in various studies to investigate the role of TRPA1 in pain perception and inflammation. For example, one study used 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole to show that TRPA1 activation contributes to the development of neuropathic pain in mice. Another study used 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole to demonstrate that TRPA1 activation is involved in the development of inflammatory pain in rats. These findings suggest that 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole can be a valuable tool for studying the mechanisms underlying pain perception and inflammation.
Eigenschaften
IUPAC Name |
1-[6-(3-methoxyphenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-7-6-8-16(13-15)20-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNLILJVUFAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)

![1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)



![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)


![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)

![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide](/img/structure/B3846516.png)
